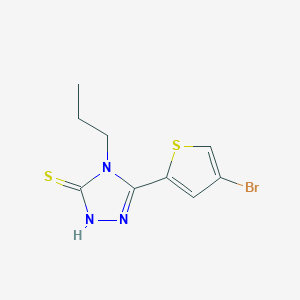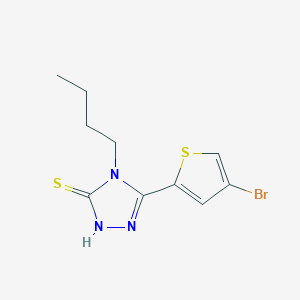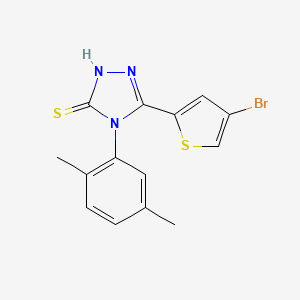
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as BrPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrPT is a thiol derivative of 1,2,4-triazole that has a unique structure and properties, which make it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and inflammation. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. The compound also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating various signaling pathways that promote cell death. The compound also inhibits the expression of various genes that are involved in cell proliferation and survival. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. The compound also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one of the limitations of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. The compound also exhibits poor stability in physiological conditions, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on improving the solubility and stability of the compound in physiological conditions, which would enhance its therapeutic potential. Another area of research could focus on developing novel derivatives of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential therapeutic applications in various diseases.
Scientific Research Applications
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S2/c1-2-3-13-8(11-12-9(13)14)7-4-6(10)5-15-7/h4-5H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYJUATHNXNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4364695.png)
![6-amino-1,3-diphenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4364697.png)
![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B4364701.png)
![benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4364704.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4364706.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B4364711.png)
![5-cyclopropyl-4-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4364717.png)
![1-(difluoromethyl)-N-[3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364725.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4364732.png)



![4-({3-[5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]benzyl}oxy)benzonitrile](/img/structure/B4364783.png)
![1-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4364787.png)